

Physicochemical properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

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Compound of Interest

Compound Name:	4-(4-Chlorophenyl)cyclohexanecarboxylic acid
CAS No.:	95233-37-7
Cat. No.:	B104294

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An In-depth Technical Guide: Physicochemical Properties of **4-(4-Chlorophenyl)cyclohexanecarboxylic Acid**

Introduction

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal chemical intermediate, recognized for its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs) and its applications in material science.^[1] Its molecular architecture, featuring a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety, provides a versatile scaffold for organic synthesis. Most notably, the trans-isomer of this compound is a key precursor in the industrial synthesis of Atovaquone, an essential antimalarial and anti-pneumocystic medication.^{[1][2][3]}

Understanding the fundamental physicochemical properties of this compound is paramount for optimizing reaction conditions, ensuring purity, developing robust analytical methods, and predicting its behavior in biological systems. This guide provides a comprehensive examination

of its core properties, supported by field-proven experimental protocols and expert insights to empower researchers in their scientific endeavors.

Caption: Chemical Structure of **4-(4-Chlorophenyl)cyclohexanecarboxylic acid**.

Core Chemical and Physical Identifiers

Precise identification is the foundation of all subsequent research. The fundamental properties of this compound are summarized below.

Property	Value	Source(s)
IUPAC Name	4-(4-chlorophenyl)cyclohexane-1-carboxylic acid	[1][4]
CAS Number	49708-81-8	[1][2][3][4][5][6]
Molecular Formula	C13H15ClO2	[1][2][3][5][6][7]
Molecular Weight	238.71 g/mol	[1][2][3][5][6][7]
Appearance	White to off-white crystalline solid/powder	[1][3][5][6]

Thermal Properties: Melting Point

The melting point is a critical parameter that serves as a primary indicator of a sample's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity, while a broad or depressed range often suggests the presence of impurities.

Reported Melting Point Range (°C)	Source(s)
252 - 262	[1][3][5]
250 - 255	[2][4]
252 - 254	[6][8]
~235	[1]

Expertise & Experience: Why Differential Scanning Calorimetry (DSC)?

While traditional capillary methods are sufficient for a basic melting point check, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis in a research and development setting.^{[1][9]} DSC offers superior precision and provides a wealth of additional information, such as the enthalpy of fusion (the energy required to melt the substance) and the detection of polymorphic transitions or solvent loss events that would be missed by visual observation alone.^{[10][11][12]} The method's high sensitivity requires only a small amount of sample, preserving valuable material.^[11]

Experimental Protocol: Melting Point Determination by DSC

Caption: Workflow for Melting Point Determination using DSC.

Methodology:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- Sample Preparation: Accurately weigh 2-5 mg of **4-(4-Chlorophenyl)cyclohexanecarboxylic acid** into a standard aluminum DSC pan. Crimp a lid to hermetically seal the pan.
- Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the cell at 25°C.
 - Ramp the temperature from 25°C to 280°C at a controlled rate of 10°C/minute.

- Data Analysis: Record the heat flow as a function of temperature. The melting point (T_m) is determined as the onset temperature of the large endothermic peak corresponding to the solid-to-liquid phase transition.[\[12\]](#)[\[13\]](#)

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The presence of a polar carboxylic acid group allows for hydrogen bonding, while the large, nonpolar chlorophenyl and cyclohexane moieties contribute to its lipophilicity. This dual nature dictates its solubility across different solvent systems.

Solvent	Solubility	Rationale
Water	Low / Insoluble	The large nonpolar surface area outweighs the polarity of the single carboxylic acid group. [3] [5]
Methanol / Ethanol	Slightly Soluble	The alcohol can hydrogen bond with the carboxylic acid, but the nonpolar backbone limits extensive solubility. [3] [5]
Acetone	Poorly Soluble	Moderate polarity is insufficient to effectively solvate the molecule. [3]
Chloroform / DMSO	Slightly Soluble	These organic solvents can better accommodate the nonpolar regions of the molecule. [3] [8]
Aqueous Base (e.g., 5% NaOH)	Soluble	The carboxylic acid is deprotonated to form a highly polar and water-soluble sodium carboxylate salt. [14]

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid and effective way to confirm the compound's acidic nature and general solubility characteristics.

Materials:

- **4-(4-Chlorophenyl)cyclohexanecarboxylic acid**
- Test tubes
- Solvents: Deionized water, Methanol, 5% (w/v) NaOH, 5% (w/v) HCl
- Spatula and stir rod

Methodology:

- Preparation: Add approximately 25 mg of the compound to four separate, clean test tubes. [\[14\]](#)[\[15\]](#)
- Solvent Addition: To each tube, add 0.75 mL of one of the test solvents (Water, Methanol, 5% NaOH, 5% HCl). [\[15\]](#)
- Mixing: Vigorously shake or stir each tube for 30-60 seconds. [\[15\]](#)
- Observation: Observe and record whether the solid dissolves completely, partially, or not at all.
- Confirmation for NaOH: If the compound dissolves in 5% NaOH, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the presence of an acidic functional group, as the water-soluble salt is converted back to the insoluble parent acid. [\[14\]](#)

Acidity and Ionization Constant (pKa)

The pKa is a quantitative measure of a compound's acidity. For a carboxylic acid, it is the pH at which the protonated (acid) and deprotonated (carboxylate) forms are present in equal

concentrations. This value is crucial in drug development as it directly influences a molecule's charge state, which in turn affects its solubility, membrane permeability, and receptor binding. Predicted pKa values for this compound range from approximately 4.2 to 4.8.[1][7][8]

Expertise & Experience: Why Potentiometric Titration?

Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[16] It is a high-precision technique that relies on monitoring the pH of a solution as a titrant of known concentration is added.[16][17] The resulting titration curve provides a direct measurement of the pKa at the half-equivalence point, where the pH is equal to the pKa.[18] This method is robust, widely applicable, and can be automated for high-throughput screening.

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology:

- **System Calibration:** Calibrate a potentiometer and combination pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[18]
- **Sample Preparation:** Due to low water solubility, prepare a solution of the compound (e.g., 1 mM) in a suitable co-solvent mixture, such as methanol-water.[16] The use of a co-solvent is necessary, but it's important to note that the measured pKa is an apparent pKa (pKa') specific to that solvent system.
- **Titration Setup:** Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).[18] Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂. [18]
- **Titration:** Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, added in small, precise increments using an auto-burette.
- **Data Acquisition:** Record the pH value after each addition of titrant, ensuring the reading is stable before proceeding.

- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
 - Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta\text{V}$). The peak of the first derivative plot corresponds to the equivalence point.
 - The volume of titrant at the half-equivalence point is identified. The pKa is the pH value on the original titration curve that corresponds to this volume.[18]

Spectroscopic and Structural Characterization

While the above properties define the compound's behavior, spectroscopic methods confirm its molecular structure.

- Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. For **4-(4-Chlorophenyl)cyclohexanecarboxylic acid**, key characteristic absorptions include a broad O–H stretch from approximately 2500–3300 cm^{-1} and a sharp C=O (carbonyl) stretch around 1700 cm^{-1} , both indicative of the carboxylic acid group.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation and confirmation of the connectivity between the chlorophenyl, cyclohexane, and carboxylic acid moieties.[1]

Chemical Reactivity and Stability

As a building block, the compound's reactivity is centered on its carboxylic acid group.

- Derivatization: It readily undergoes conversion to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, a key step in many synthetic pathways.[3][19] It can also be converted to esters via Fischer esterification.[20]
- Stability and Storage: The compound is stable under normal laboratory conditions. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.[1][3]

Conclusion

The physicochemical properties of **4-(4-Chlorophenyl)cyclohexanecarboxylic acid**—including its high melting point, distinct solubility profile, and characteristic acidity—are defining features that dictate its handling, analysis, and application. A thorough understanding of these parameters, validated through robust experimental methods like DSC and potentiometric titration, is essential for any scientist working with this compound. This knowledge enables the development of efficient synthetic routes, ensures the quality and purity of materials, and provides the foundational data needed for its successful application in pharmaceutical and materials science research.

References

- Exploring **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid**: Applications and Synthesis. Acme Organics. [\[Link\]](#)
- **4-(4-Chlorophenyl)cyclohexanecarboxylic acid**. Hangzhou ICH Biofarm Co., Ltd. [\[Link\]](#)
- **4-(4-Chlorophenyl)cyclohexanecarboxylic Acid** CAS 49708-81-8. Home Sunshine Pharma. [\[Link\]](#)
- Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. [\[Link\]](#)
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications - Analytical Chemistry. [\[Link\]](#)
- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [\[Link\]](#)
- Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [\[Link\]](#)
- Differential scanning calorimetry. CureFFI.org. [\[Link\]](#)
- Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [\[Link\]](#)
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. [\[Link\]](#)
- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [\[Link\]](#)

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [\[Link\]](#)
- Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate. [\[Link\]](#)
- 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information. PharmaCompass.com. [\[Link\]](#)
- experiment 1 determination of solubility class. Course Hero. [\[Link\]](#)
- Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Grossmont College. [\[Link\]](#)
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Scribd. [\[Link\]](#)
- Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. PrepChem.com. [\[Link\]](#)
- **4-(4-Chlorophenyl)cyclohexanecarboxylic acid** CAS : 49708-81-8. LookChem. [\[Link\]](#)
- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. PubChem. [\[Link\]](#)
- Novel process.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [\[Link\]](#)
- 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. NIST WebBook. [\[Link\]](#)
- 4-Chlorocyclohexane-1-carboxylic acid. PubChem. [\[Link\]](#)
- 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [\[Link\]](#)

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Sources

- [1. benchchem.com \[benchchem.com\]](#)
- [2. nbinno.com \[nbinno.com\]](#)
- [3. benchchem.com \[benchchem.com\]](#)
- [4. trans-4-\(4-Chlorophenyl\)cyclohexane-1-carboxylic acid, 98% 25 g | Request for Quote \[thermofisher.com\]](#)
- [5. 4-\(4-Chlorophenyl\)cyclohexanecarboxylic acid|49708-81-8--Hangzhou ICH Biofarm Co., Ltd. \[ichemie.com\]](#)
- [6. 4-\(4-Chlorophenyl\)cyclohexanecarboxylic Acid CAS 49708-81-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma \[hsppharma.com\]](#)
- [7. 95233-37-7 CAS MSDS \(4-\(4-Chlorophenyl\)cyclohexanecarboxylic acid\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [8. 49708-81-8 CAS MSDS \(4-\(4-Chlorophenyl\)cyclohexanecarboxylic acid\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [9. resolvemass.ca \[resolvemass.ca\]](#)
- [10. analyzing-testing.netzsch.com \[analyzing-testing.netzsch.com\]](#)
- [11. Differential Scanning Calorimetry \(DSC\) Testing of Materials - Applus DatapointLabs \[datapointlabs.com\]](#)
- [12. mt.com \[mt.com\]](#)
- [13. Differential scanning calorimetry \[cureffi.org\]](#)
- [14. www1.udel.edu \[www1.udel.edu\]](#)
- [15. faculty.uobasrah.edu.iq \[faculty.uobasrah.edu.iq\]](#)
- [16. APPENDIX A: MEASUREMENT OF ACIDITY \(pKA\) - ECETOC \[ecetoc.org\]](#)
- [17. dergipark.org.tr \[dergipark.org.tr\]](#)
- [18. creative-bioarray.com \[creative-bioarray.com\]](#)
- [19. prepchem.com \[prepchem.com\]](#)
- [20. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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